2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol
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Overview
Description
2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a pentyl group attached to the pyrrole ring, which is further connected to an ethan-1-ol group through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs metal-catalyzed reactions. For instance, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . Additionally, Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles at room temperature using commercially available materials .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly employed.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole oxides, and dihydropyrrole derivatives.
Scientific Research Applications
2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrroline: A dihydropyrrole with similar structural features.
N-substituted pyrroles: Compounds with various substituents on the nitrogen atom of the pyrrole ring
Properties
CAS No. |
61309-15-7 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[(5-pentylpyrrolidin-2-ylidene)amino]ethanol |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-10-6-7-11(13-10)12-8-9-14/h10,14H,2-9H2,1H3,(H,12,13) |
InChI Key |
ARFYKQVBLVNJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=NCCO)N1 |
Origin of Product |
United States |
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